![molecular formula C23H20Cl2N2O5 B3532398 N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE](/img/structure/B3532398.png)
N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Overview
Description
N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes dichlorophenoxy and dimethoxyphenyl groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE typically involves multiple steps One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with an amine derivative to form an amide bondThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods may also incorporate purification techniques such as crystallization and chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its antiproliferative properties against cancer cell lines, making it a candidate for drug development.
Mechanism of Action
The mechanism by which N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE exerts its effects involves binding to specific molecular targets. For example, in cancer research, it has been shown to inhibit certain kinases involved in cell proliferation. The compound interacts with the active site of these enzymes, blocking their activity and thereby reducing cell growth and migration .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}PHENYL)-2-FURAMIDE
- 2-(2,4-DICHLOROPHENOXY)-N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Uniqueness
Compared to similar compounds, N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE is unique due to its specific structural features, such as the presence of both dichlorophenoxy and dimethoxyphenyl groups. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2,5-dimethoxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O5/c1-30-20-12-18(27-23(29)14-6-4-3-5-7-14)21(31-2)11-17(20)26-22(28)13-32-19-9-8-15(24)10-16(19)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJUCAFSJREXAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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